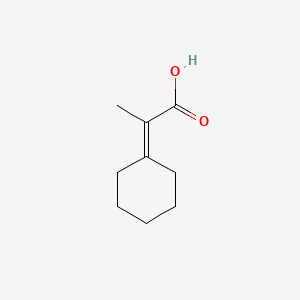![molecular formula C12H13Cl4N5O B2529954 2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide CAS No. 303024-31-9](/img/structure/B2529954.png)
2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide is a synthetic organic compound characterized by its unique structure, which includes a trichloromethyl group and a chloropurinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2-dimethylpropanamide with 2,2,2-trichloroethylamine in the presence of a base, followed by the introduction of the 6-chloropurin-9-yl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the trichloromethyl group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and viral infections.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-N-(2,2,2-trichloro-1-(2-oxo-1(2H)-pyrimidinyl)ethyl)propanamide
- 2,2-dimethyl-N-(2,2,2-trichloro-1-(4,6-dimethyl-2-pyrimidinyl)thio)ethyl)propanamide
- 2,2-dimethyl-N-(2,2,2-trichloro-1-(2-naphthylamino)ethyl)propanamide
Uniqueness
What sets 2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide apart from similar compounds is its unique combination of a trichloromethyl group and a chloropurinyl moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl4N5O/c1-11(2,3)10(22)20-9(12(14,15)16)21-5-19-6-7(13)17-4-18-8(6)21/h4-5,9H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKISBMWYNJHMDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)N1C=NC2=C1N=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl4N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2529874.png)
![N-cyclohexyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2529875.png)
![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2529877.png)


![tert-butylN-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate](/img/structure/B2529882.png)

![methyl 4-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529884.png)
![2-(2-tert-butyl-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2529886.png)
![dimethyl({[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-1,4-thiazepan-3-yl]methyl})amine](/img/structure/B2529889.png)


![2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole](/img/structure/B2529894.png)
